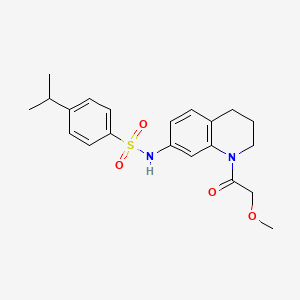

4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex organic compound characterized by its multifaceted molecular structure. Its synthesis and study hold significance in various scientific domains, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The compound is typically synthesized through a multi-step process, involving the following steps:

Formation of the 2-methoxyacetyl intermediate

Reaction of acetic anhydride with methanol in the presence of a catalyst.

Conditions: Room temperature, anhydrous environment.

Synthesis of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline

Cyclization reaction of an appropriate precursor with the 2-methoxyacetyl intermediate.

Conditions: Elevated temperature, inert atmosphere.

Final coupling step

Reaction of 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline with isopropylbenzene sulfonamide under acidic or basic conditions.

Conditions: Varies with the exact route, typically mild temperature, and controlled pH.

Industrial Production Methods:

These methods are often optimized for scale, using batch or continuous flow synthesis techniques.

Emphasis is placed on yield, purity, and cost-effectiveness, often involving catalytic processes and automated systems.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : The compound can undergo oxidation to form quinone derivatives.

Common Reagents: Potassium permanganate, chromium trioxide.

Reduction: : Reduction can yield dihydro derivatives, often utilizing hydride donors.

Common Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution: : Aromatic substitution reactions modify the benzene or quinoline rings.

Common Reagents: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation products: Quinone derivatives.

Reduction products: Dihydroquinoline derivatives.

Substitution products: Various functionalized derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Chemistry:

Synthesis of complex organic molecules.

Model compound for studying reaction mechanisms.

Biology:

Medicine:

Investigated for potential therapeutic properties due to its interaction with biological targets.

Industry:

Used in the synthesis of pharmaceuticals and specialty chemicals.

Mécanisme D'action

The compound exerts its effects primarily through:

Interaction with molecular targets: : Specific binding to proteins or enzymes.

Pathways involved: : Modulation of biochemical pathways, potentially influencing cell signaling or metabolic processes.

Comparaison Avec Des Composés Similaires

Sulfamethoxazole

Quinine

4-methoxybenzenesulfonamide

Its unique combination of functional groups and structural complexity differentiates it from other compounds in its class, making it a subject of interest in various fields of research.

Conclusion

4-isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its intricate structure and diverse reactivity

Activité Biologique

4-Isopropyl-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound that belongs to a class of sulfonamides. Sulfonamides have been widely studied for their pharmacological properties, including antibacterial and anti-inflammatory activities. This article will explore the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C20H26N2O3S

Molecular Weight: 378.50 g/mol

The compound features a sulfonamide group, which is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. The presence of a tetrahydroquinoline structure suggests potential neuroactive properties.

Antimicrobial Activity

Sulfonamides are primarily recognized for their antimicrobial properties. The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial in the bacterial synthesis of folate. This inhibition leads to reduced bacterial growth and proliferation.

Case Studies

- In vitro Studies : Several studies have demonstrated that sulfonamide derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus.

- Synergistic Effects : Research indicates that combining sulfonamides with other antibiotics can enhance their efficacy. For example, studies have reported that when used in conjunction with beta-lactam antibiotics, sulfonamides can exhibit synergistic effects leading to improved bacterial eradication rates.

Anticancer Activity

Recent investigations into the anticancer potential of sulfonamide derivatives have gained traction. These compounds may induce apoptosis in cancer cells through various pathways:

- Inhibition of Carbonic Anhydrase : Some sulfonamides inhibit carbonic anhydrase enzymes, which are overexpressed in certain tumors.

- Cell Cycle Arrest : Compounds similar to this compound have been shown to induce cell cycle arrest in cancer cell lines.

Case Studies

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., breast cancer and lung cancer) have demonstrated that certain sulfonamide derivatives can significantly reduce cell viability and induce apoptosis.

- Animal Models : In vivo studies in mice have shown that these compounds can inhibit tumor growth without significant toxicity to normal tissues.

Neuroprotective Activity

Given the tetrahydroquinoline moiety present in the compound's structure, there is potential for neuroprotective effects. Compounds in this class may exert antioxidant effects and modulate neurotransmitter systems.

Research Findings

- Neuroprotection in Models of Neurodegeneration : Preliminary studies suggest that related compounds can protect neuronal cells from oxidative stress-induced damage.

- Cognitive Enhancement : Some sulfonamide derivatives have been investigated for their potential to enhance cognitive function in animal models.

Propriétés

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-15(2)16-7-10-19(11-8-16)28(25,26)22-18-9-6-17-5-4-12-23(20(17)13-18)21(24)14-27-3/h6-11,13,15,22H,4-5,12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRCGIQPCIQSGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.